Critical Evidence Gap: Absence of Publicly Available Pharmacological Quantification for CAS 1219566-76-3 Relative to In-Class Comparators
A systematic search of primary research papers, patents (including the Incyte Pim kinase inhibitor patent family EP2945939/US20200405702/JP6554037B2), and authoritative databases returned no quantitative bioactivity data for 2-[(2-methylpropyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide (CAS 1219566-76-3) [1]. The compound is absent from the exemplified compound tables within the leading Pim kinase inhibitor patent series, which report IC50 values ranging from low nanomolar to micromolar for other 2-amino-thiazole-4-carboxamide analogues [1]. No head-to-head comparison, cross-study comparable, or class-level quantitative inference can be made. The compound's only verified public records pertain to its molecular formula (C₁₃H₁₆N₄OS), molecular weight (276.36), and CAS registry entry .
| Evidence Dimension | Pim kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Exemplified patent compounds (e.g., 2-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide derivatives) with IC50 values ranging from <10 nM to >1000 nM against Pim-1, Pim-2, and Pim-3 [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro biochemical kinase assays (as described in EP2945939 patent family) |
Why This Matters
The complete absence of quantifiable comparative data means a procurement decision cannot be scientifically justified over any analogue with documented activity, posing a high risk of selecting a non-optimized or inactive chemical entity.
- [1] Xue, C., Li, Y., Feng, H., Pan, J., Wang, A., Zhang, K., Yao, W., Zhang, F., & Zhuo, J. (2020). Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. U.S. Patent Application No. 17/022,803. View Source
